molecular formula C14H18N4S B2475109 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 848369-54-0

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2475109
CAS No.: 848369-54-0
M. Wt: 274.39
InChI Key: KXDVXZRACHGDER-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a piperidine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-(4-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate is then reacted with piperidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the piperidine ring.

    5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Lacks the 4-methylphenyl group.

    4-(4-chlorophenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a methylphenyl group.

Uniqueness

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the piperidine ring and the 4-methylphenyl group, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11-5-7-12(8-6-11)18-13(15-16-14(18)19)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDVXZRACHGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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